molecular formula C9H9N3S B1372805 5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine CAS No. 1086385-74-1

5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine

Cat. No.: B1372805
CAS No.: 1086385-74-1
M. Wt: 191.26 g/mol
InChI Key: QUOBPJDGZHLHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound containing a thiadiazole ring substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylhydrazine with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole
  • 5-(2-Methylphenyl)-1,3,4-thiadiazole
  • 2-Methyl-5-phenyl-1,3,4-thiadiazole

Uniqueness

5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine is unique due to its specific substitution pattern and the presence of the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound consists of a thiadiazole ring substituted with a 2-methylphenyl group. The molecular formula is C9H10N4SC_9H_{10}N_4S, and its molecular weight is approximately 198.26 g/mol. The compound exhibits a planar conformation due to the presence of the thiadiazole ring, which facilitates interactions with biological targets.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Data derived from various studies on related thiadiazole compounds suggest similar activity profiles .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of thiadiazole derivatives. The mechanism involves inhibition of DNA synthesis and interference with cellular proliferation pathways. For example, compounds within this class have shown effectiveness against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines.

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (μM)
This compoundHepG-28.03
A-5494.37

These results indicate promising therapeutic potential for further development .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiadiazoles often inhibit enzymes involved in nucleic acid synthesis.
  • Interference with Cell Signaling : These compounds can disrupt key signaling pathways in cancer cells.
  • Antimicrobial Action : The presence of the thiadiazole moiety enhances the ability to penetrate microbial membranes and disrupt cellular processes.

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy : A comparative study demonstrated that thiadiazole derivatives had superior activity against resistant strains of bacteria compared to traditional antibiotics .
  • Cancer Cell Line Studies : In vitro assays showed that specific substitutions on the thiadiazole ring could enhance cytotoxicity against cancer cell lines .

Properties

IUPAC Name

5-(2-methylphenyl)-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-4-2-3-5-7(6)8-11-9(10)12-13-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOBPJDGZHLHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine
Reactant of Route 2
5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine
Reactant of Route 3
5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine
Reactant of Route 4
5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine
Reactant of Route 5
Reactant of Route 5
5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine
Reactant of Route 6
5-(2-Methylphenyl)-1,2,4-thiadiazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.